4-(6-fluoro-1H-indol-3-yl)-4-oxobutanoic acid
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Overview
Description
4-(6-fluoro-1H-indol-3-yl)-4-oxobutanoic acid is a fluorinated indole derivative Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of 6-fluoroindole as a starting material, which is then subjected to various chemical reactions to introduce the oxobutanoic acid group .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial in achieving efficient production .
Chemical Reactions Analysis
Types of Reactions
4-(6-fluoro-1H-indol-3-yl)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
4-(6-fluoro-1H-indol-3-yl)-4-oxobutanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific proteins and pathways.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(6-fluoro-1H-indol-3-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s binding affinity to certain proteins, making it more effective in its biological activities. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
6-fluoroindole: A precursor in the synthesis of 4-(6-fluoro-1H-indol-3-yl)-4-oxobutanoic acid.
4-(6-fluoro-1H-indol-3-yl)benzamide: Another fluorinated indole derivative with similar biological activities.
Uniqueness
This compound is unique due to its specific structure, which combines the properties of both the fluorinated indole and the oxobutanoic acid moiety.
Properties
Molecular Formula |
C12H10FNO3 |
---|---|
Molecular Weight |
235.21 g/mol |
IUPAC Name |
4-(6-fluoro-1H-indol-3-yl)-4-oxobutanoic acid |
InChI |
InChI=1S/C12H10FNO3/c13-7-1-2-8-9(6-14-10(8)5-7)11(15)3-4-12(16)17/h1-2,5-6,14H,3-4H2,(H,16,17) |
InChI Key |
XWAPPGMTEGEKKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)NC=C2C(=O)CCC(=O)O |
Origin of Product |
United States |
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